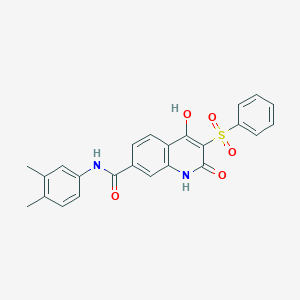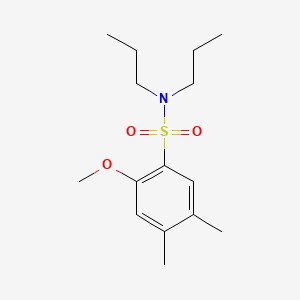
5-氰基-1-甲基-3-(三氟甲基)吡唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with cyano, methyl, and trifluoromethyl groups
科学研究应用
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid has diverse applications in scientific research:
-
Chemistry: : It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in drug discovery and development.
-
Biology: : The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
-
Industry: : The compound is used in the synthesis of agrochemicals, such as herbicides and fungicides, and in materials science for developing new polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multiple steps:
-
Condensation Reaction: : The initial step involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for about 5 hours. This step yields an intermediate with a high yield of approximately 93.7% .
-
Acylation: : The intermediate undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid scavenger. This reaction is carried out at room temperature, resulting in a yield of 78.6% .
-
Cyclization: : The acylated intermediate is then cyclized in a mixed solvent of methanol and water, producing the desired pyrazole compound with a yield of 74.3% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Key factors include the use of cost-effective raw materials, efficient reaction conditions, and scalable processes to ensure high yields and purity.
化学反应分析
Types of Reactions
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
-
Cyclization: : The pyrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or amines are commonly used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the cyano group, affecting its reactivity and biological activity.
5-Cyano-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the methyl group, which influences its solubility and interaction with biological targets.
Uniqueness
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyano, methyl, and trifluoromethyl groups enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
5-cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O2/c1-13-3(2-11)4(6(14)15)5(12-13)7(8,9)10/h1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGZEYUHMXRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)


![8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2506543.png)
![1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2506544.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2506548.png)



![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)

